molecular formula C5H7ClN2S B8772380 5-(2-Chloroethyl)thiazol-2-amine

5-(2-Chloroethyl)thiazol-2-amine

Cat. No. B8772380
M. Wt: 162.64 g/mol
InChI Key: UOHGVGVADGKJMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08093266B2

Procedure details

To a suspension of 2-(2-amino-thiazol-5-yl)-ethanol (0.844 g, 5.853 mmol) was added thionyl chloride (3 mL). The mixture was heated at 62° C. for 1 h. The volatiles were removed under reduced vacuum. The residue was co-evaporated with toluene (3×5 mL) to give 0.963 g of 5-(2-chloro-ethyl)-thiazol-2-ylamine crude 5-(2-chlorothyl)-2-thiazolamine monohydrochloride as brown oil.
Quantity
0.844 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:3][C:4]([CH2:7][CH2:8]O)=[CH:5][N:6]=1.S(Cl)([Cl:12])=O>>[Cl:12][CH2:8][CH2:7][C:4]1[S:3][C:2]([NH2:1])=[N:6][CH:5]=1

Inputs

Step One
Name
Quantity
0.844 g
Type
reactant
Smiles
NC=1SC(=CN1)CCO
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
62 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The volatiles were removed under reduced vacuum

Outcomes

Product
Name
Type
product
Smiles
ClCCC1=CN=C(S1)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.963 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.